molecular formula C12H17ClN2O2 B8604686 4-Chloro-5-ethoxycarbonylmethyl-2-(2-methylprop-2-yl)pyrimidine

4-Chloro-5-ethoxycarbonylmethyl-2-(2-methylprop-2-yl)pyrimidine

Cat. No. B8604686
M. Wt: 256.73 g/mol
InChI Key: YECKKPDBCKTCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-ethoxycarbonylmethyl-2-(2-methylprop-2-yl)pyrimidine is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-ethoxycarbonylmethyl-2-(2-methylprop-2-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-ethoxycarbonylmethyl-2-(2-methylprop-2-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

ethyl 2-(2-tert-butyl-4-chloropyrimidin-5-yl)acetate

InChI

InChI=1S/C12H17ClN2O2/c1-5-17-9(16)6-8-7-14-11(12(2,3)4)15-10(8)13/h7H,5-6H2,1-4H3

InChI Key

YECKKPDBCKTCCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(N=C1Cl)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosphorus oxychloride (30 cm3) was added portionwise to 5-ethoxycarbonylmethyl-4hydroxy-2-(2-methylprop-2-yl)-pyrimidine (15.0 g). An exothermic reaction occurred and the resultant mixture was poured onto ice. After neutralisation with sodium carbonate the mixture was extracted with ethyl acetate and the extracts washed with water and dried over anhydrous magnesium sulphate. Removal of the solvent by evaporation under reduced pressure yielded 4-chloro-5-ethoxycarbonylmethyl-2-(2-methylprop-2-yl)pyrimidine (11.35 g, oil, solidified on standing, m.p. 42°-44° C.).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (30 cm3) was added portionwise to ethyl 2-[2-(1,1-dimethylethyl)-4-hydroxypyrimidin-5-yl]-acetate (15.0 g). An exothermic reaction occurred and the resultant mixture was poured onto ice. After neutralisation with sodium carbonate the mixture was extracted with ethyl acetate and the extracts washed with water and dried over anhydrous magnesium sulphate. Removal of the solvent by evaporation under reduced pressure yielded ethyl 2-[2-(1,1-dimethylethyl)-4-chloropyrimidin-5-yl]acetate (11.35 g, oil, solidified on standing, mp. 42°-44° C.).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.